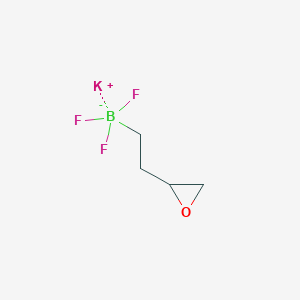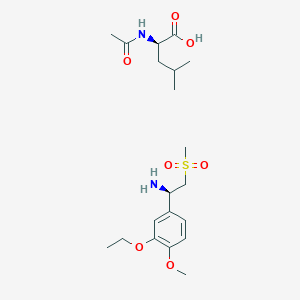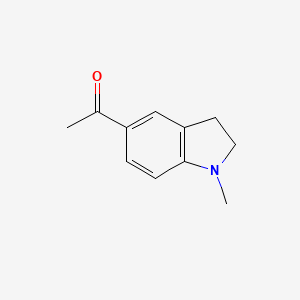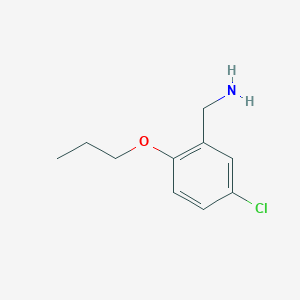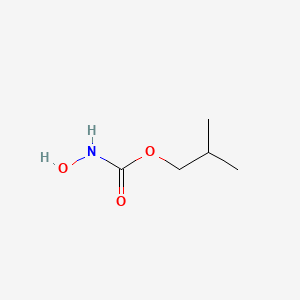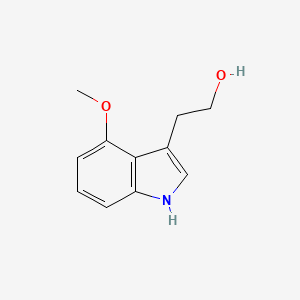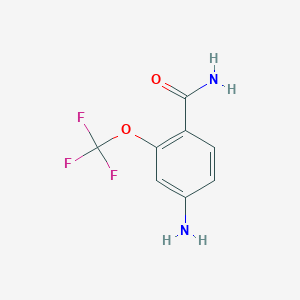![molecular formula C11H14O3 B3146824 1-[4-(2-Methoxyethoxy)phenyl]ethan-1-one CAS No. 60893-75-6](/img/structure/B3146824.png)
1-[4-(2-Methoxyethoxy)phenyl]ethan-1-one
Descripción general
Descripción
“1-[4-(2-Methoxyethoxy)phenyl]ethan-1-one” is a chemical compound with the molecular formula C11H14O3 and a molecular weight of 194.23 . It is also known by its IUPAC name, 1-[4-(2-methoxyethoxy)phenyl]ethanone .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, similar compounds are often synthesized through multi-step reactions involving various reagents and conditions .Molecular Structure Analysis
The molecular structure of “this compound” consists of an ethanone group (C2H2O) attached to a phenyl group (C6H5) that is further substituted with a 2-methoxyethoxy group (C3H7O2) .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a predicted melting point of 62.33°C and a predicted boiling point of approximately 305.7°C at 760 mmHg . The compound has a predicted density of approximately 1.1 g/cm3 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Drug Development
1-[4-(2-Methoxyethoxy)phenyl]ethan-1-one is a chemical compound used in various synthetic processes. For instance, it is a structural fragment in the antiosteoporosis drug Lasofoxifene. The synthesis process involves etherification, esterification, and Friedel-Crafts acylation reaction, demonstrating its utility in complex organic synthesis (Guo Bao-guo, 2012).
Chemical Reactions and Mechanisms
The compound plays a role in various chemical reactions, such as the Pinacol-Pinacolone Rearrangement, which yields several products influenced by factors like acid type, concentration, and reaction period. These findings are crucial for understanding reaction mechanisms and designing efficient chemical processes (W. Tadros, A. Sakla, S. Awad, A. A. Helmy, 1972).
Materials Science and Liquid Crystals
In materials science, derivatives of this compound have been used in the synthesis of new chiral smectic mesogenes, which are essential in the development of liquid crystal displays and other optical devices (P. Kula, A. Spadlo, M. Żurowska, R. Dabrowski, 2010).
Environmental Chemistry and Lead Extraction
In environmental chemistry, similar compounds are synthesized for selective lead(II) extraction, highlighting its potential in environmental remediation and metal recovery processes (T. Hayashita, H. Sawano, T. Higuchi, Miki Indo, K. Hiratani, ⊥. A. Z. Zhang, R. Bartsch, 1999).
Biomedical Research and Antimicrobial Studies
In the biomedical field, certain derivatives of this compound have been synthesized and evaluated for antimicrobial activities. This demonstrates the compound's potential application in the development of new antimicrobial agents (V. M. Sherekar, K. P. Kakade, N. S. Padole, 2021).
Antioxidant Properties
The compound also shows potential in the synthesis of antioxidants. Derivatives have been synthesized and evaluated for their antioxidant activity, which is crucial in various pharmaceutical and food industry applications (B. Thanuja, K. Kripa, T. Bhavadharani, Charles C. Kanagam, 2022).
Green Chemistry
In green chemistry, derivatives are used in the synthesis of polysubstituted pyrroles, highlighting the compound's role in developing sustainable and environmentally friendly chemical processes (Amrendra Kumar, Rāmānand, N. Tadigoppula, 2017).
Safety and Hazards
Propiedades
IUPAC Name |
1-[4-(2-methoxyethoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-9(12)10-3-5-11(6-4-10)14-8-7-13-2/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPSAHHQQBCBEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B3146741.png)
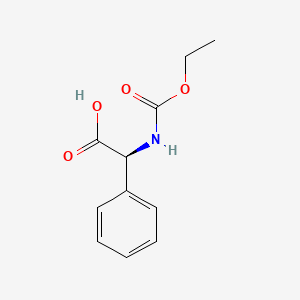

![4-(4-Methylphenyl)-5,6-dihydro-4H-pyrrolo-[1,2-a][1,4]benzodiazepine hydrochloride](/img/structure/B3146774.png)
